molecular formula C18H19NO5S2 B2581292 N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 1428379-21-8

N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No. B2581292
CAS RN: 1428379-21-8
M. Wt: 393.47
InChI Key: ZSDAQZJBRTXYSV-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide, commonly known as LFM-A13, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by the group of Dr. Rolf Brekken at the University of Texas Southwestern Medical Center in 2004. Since then, LFM-A13 has been shown to have a wide range of biological activities and has been investigated for its potential use in treating various diseases.

Scientific Research Applications

Gold(I)-Catalyzed Oxidation Chemistry

The compound has been used in the study of gold(I)-catalyzed cascade reactions, leading to the formation of a variety of N-(furan-3-ylmethylene)benzenesulfonamides. This pathway, involving a rare 1,2-alkynyl migration onto a gold carbenoid, enriches the understanding of gold carbenoid chemistry and group migration (Wang et al., 2014).

Crystal Structure Analysis

The compound's derivatives have been used in crystal structure analysis, highlighting the role of intermolecular interactions such as C-H...O, C-H...π, and C-H...Cl. This research provides insight into the crystal packing influenced by these interactions and the structural implications of various substituents (Bats et al., 2001).

Pharmacokinetics and Drug Metabolism

Research has explored the pharmacokinetics and metabolism of related compounds, offering insights into their stability, metabolism pathways, and potential efficacy in therapeutic applications. This understanding is crucial for drug development and safety assessments (Beconi et al., 2012).

Antimicrobial Activity

The antimicrobial activity of compounds synthesized from N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide has been studied, particularly examining their effectiveness against various microbial strains. This research is pivotal for developing new antimicrobial agents (Arora et al., 2013).

properties

IUPAC Name

N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S2/c1-22-17-6-5-16(10-18(17)23-2)26(20,21)19(11-14-7-8-24-13-14)12-15-4-3-9-25-15/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDAQZJBRTXYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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